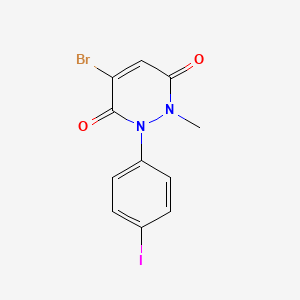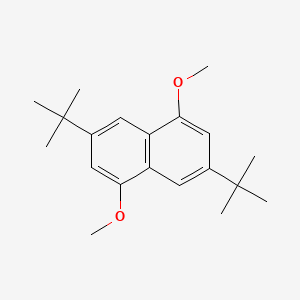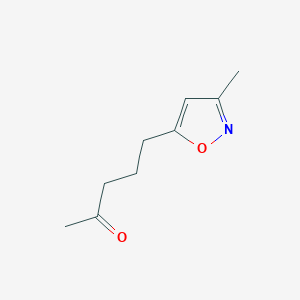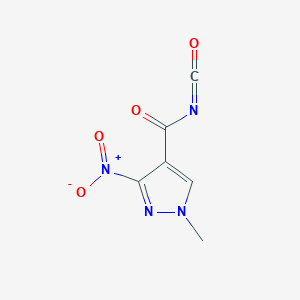
1-Methyl-3-nitro-1H-pyrazole-4-carbonyl isocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-3-nitro-1H-pyrazole-4-carbonyl isocyanate is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a methyl group at the first position, a nitro group at the third position, and a carbonyl isocyanate group at the fourth position of the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-3-nitro-1H-pyrazole-4-carbonyl isocyanate can be synthesized through a multi-step process. One common method involves the nitration of 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid using concentrated nitric acid and sulfuric acid . The nitration reaction is typically carried out at elevated temperatures (around 100°C) for several hours. The resulting nitro compound is then subjected to further reactions to introduce the carbonyl isocyanate group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-3-nitro-1H-pyrazole-4-carbonyl isocyanate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The carbonyl isocyanate group can participate in nucleophilic substitution reactions, forming urea derivatives.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen gas and palladium on carbon as a catalyst.
Substitution: Reagents such as amines and alcohols can react with the carbonyl isocyanate group.
Cyclization: Cyclization reactions often require acidic or basic conditions and elevated temperatures.
Major Products Formed:
Reduction: 1-Methyl-3-amino-1H-pyrazole-4-carbonyl isocyanate.
Substitution: Urea derivatives.
Cyclization: Various heterocyclic compounds depending on the reaction conditions and reagents used.
Scientific Research Applications
1-Methyl-3-nitro-1H-pyrazole-4-carbonyl isocyanate has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Material Science: It is used in the synthesis of novel materials with unique properties, such as conducting polymers and coordination complexes.
Mechanism of Action
The mechanism of action of 1-Methyl-3-nitro-1H-pyrazole-4-carbonyl isocyanate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The carbonyl isocyanate group can react with nucleophiles, leading to the formation of covalent bonds with proteins and other biomolecules. These interactions can modulate various biochemical pathways, resulting in the compound’s biological effects .
Comparison with Similar Compounds
1-Methyl-4-nitro-1H-pyrazole: Similar structure but lacks the carbonyl isocyanate group.
1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid: Similar pyrazole core but different substituents.
3-Methyl-1-phenyl-1H-pyrazole-4-carboxaldehyde: Contains a phenyl group instead of a nitro group.
Uniqueness: 1-Methyl-3-nitro-1H-pyrazole-4-carbonyl isocyanate is unique due to the presence of both a nitro group and a carbonyl isocyanate group on the pyrazole ring
Properties
CAS No. |
61716-98-1 |
|---|---|
Molecular Formula |
C6H4N4O4 |
Molecular Weight |
196.12 g/mol |
IUPAC Name |
1-methyl-3-nitropyrazole-4-carbonyl isocyanate |
InChI |
InChI=1S/C6H4N4O4/c1-9-2-4(6(12)7-3-11)5(8-9)10(13)14/h2H,1H3 |
InChI Key |
QJZRMSWDJMEIQO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)[N+](=O)[O-])C(=O)N=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


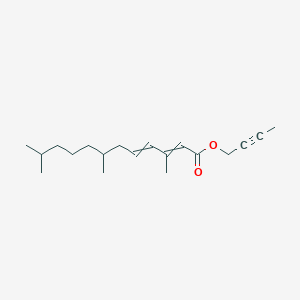
![6-Hydroxy-3,3-dimethyl-2,3-dihydro-1H-naphtho[2,1-b]pyran-1-one](/img/structure/B14574540.png)
![5-[(2S)-1-Acetylpiperidin-2-yl]-1-methylpyridin-2(1H)-one](/img/structure/B14574548.png)
![4-[(But-2-en-1-yl)oxy]benzonitrile](/img/structure/B14574555.png)
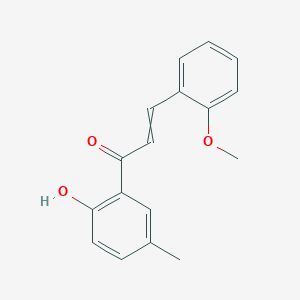
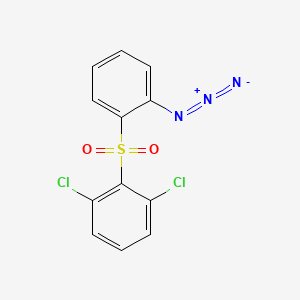
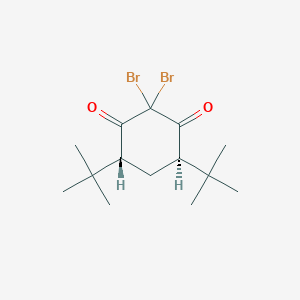
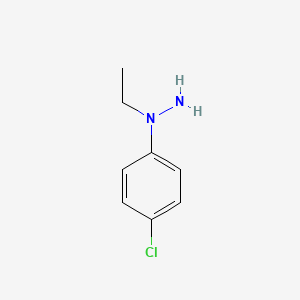
![3,3'-[(3-Methylpentane-1,5-diyl)bis(oxy)]dipropanenitrile](/img/structure/B14574572.png)
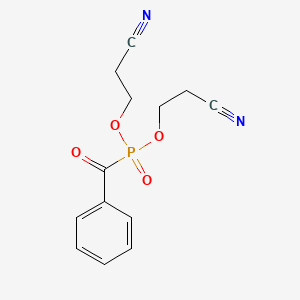
![4-[(E)-[4-(2-fluoro-5-methylphenyl)-1,3-thiazol-2-yl]iminomethyl]phenol](/img/structure/B14574592.png)
